

Advanced Structural Elucidation of Camphoric Acid: A Multi-Dimensional NMR Approach

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Camphoric acid*

CAS No.: 19889-42-0

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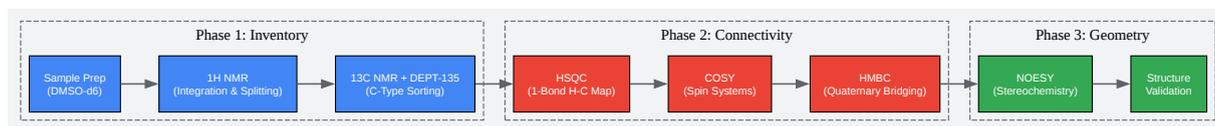
Executive Summary

This technical guide outlines the rigorous structural elucidation of **Camphoric Acid** ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid), a key derivative of the chiral pool. While the structure is historically known, this guide treats it as an unknown to demonstrate a modern, self-validating NMR workflow.

The core challenge in elucidating **camphoric acid** lies in its tetrasubstituted (quaternary) carbon centers and the gem-dimethyl bridge. Standard ^1H NMR is insufficient for complete assignment due to the lack of scalar coupling across quaternary centers. Therefore, this protocol integrates Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to bridge these "silent" spectral regions and confirm the cis-dicarboxylic acid stereochemistry.

Experimental Strategy & Workflow

The elucidation follows a linear logic path, moving from elemental inventory (1D) to connectivity (2D) and finally spatial arrangement (Stereo).



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Figure 1: The logical workflow for small molecule elucidation. Note the critical role of HMBC in bridging quaternary carbons.

Sample Preparation & Acquisition Parameters

Solvent Selection

Protocol: Dissolve ~15 mg of **Camphoric Acid** in 0.6 mL of DMSO-d6.

- Causality: While CDCl₃ is standard, DMSO-d₆ is required here to observe the labile carboxylic acid protons (~12 ppm). In CDCl₃, these protons often broaden into the baseline due to rapid exchange, preventing accurate integration.

Instrument Configuration

- Frequency: 400 MHz (minimum) or 600 MHz (optimal for resolving multiplets).
- Temperature: 298 K (Standard).
- Pulse Sequences:
 - 1H: 30° pulse angle, 1s relaxation delay (d1).
 - 13C: Power-gated decoupling (Waltz-16).
 - HMBC:[1][2] Optimized for long-range coupling (Hz).

Phase 1: Spectral Inventory (1D Analysis)

Proton (¹H) NMR Analysis

The ¹H spectrum provides the proton count and immediate identification of the methyl groups.

Key Observation: The spectrum is dominated by three high-field methyl singlets and a low-field broad signal for the carboxylic acids.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.10	Broad Singlet	2H	-COOH	Two carboxylic acid groups (exchangeable).
2.74	dd	1H	H-3	Methine alpha to -COOH. Deshielded.
2.37	Multiplet	1H	H-4a	Methylene proton.
1.98	Multiplet	1H	H-5a	Methylene proton.
1.72	Multiplet	1H	H-4b	Diastereotopic partner to H-4a.
1.37	Multiplet	1H	H-5b	Diastereotopic partner to H-5a.
1.20	Singlet	3H	Me-8	Methyl on C-1 (Quaternary).
1.13	Singlet	3H	Me-9	Gem-dimethyl on C-2.
0.77	Singlet	3H	Me-10	Gem-dimethyl on C-2.

Carbon (¹³C) & DEPT-135 Analysis

The ¹³C spectrum reveals 10 distinct signals, confirming the C10 skeleton. DEPT-135 is crucial for distinguishing the quaternary carbons (which disappear in DEPT) from CH/CH₃ (positive) and CH₂ (negative).

Shift (δ ppm)	DEPT-135 Phase	Carbon Type	Assignment
175.5	Absent	Cq (C=O)	C-6 (Carboxylic Acid at C-1)
173.8	Absent	Cq (C=O)	C-7 (Carboxylic Acid at C-3)
52.3	Absent	Cq	C-1 (Quaternary, alpha to COOH)
51.8	Positive	CH	C-3 (Methine)
46.1	Absent	Cq	C-2 (Gem-dimethyl bridgehead)
32.5	Negative	CH ₂	C-5
22.1	Negative	CH ₂	C-4
21.8	Positive	CH ₃	Me-8
21.2	Positive	CH ₃	Me-9
19.5	Positive	CH ₃	Me-10

Phase 2: Connectivity & Skeleton Assembly (2D NMR)

This is the most critical phase. We must connect the isolated spin systems (methyls and methylenes) across the "silent" quaternary carbons (C1 and C2).

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbons they are attached to.

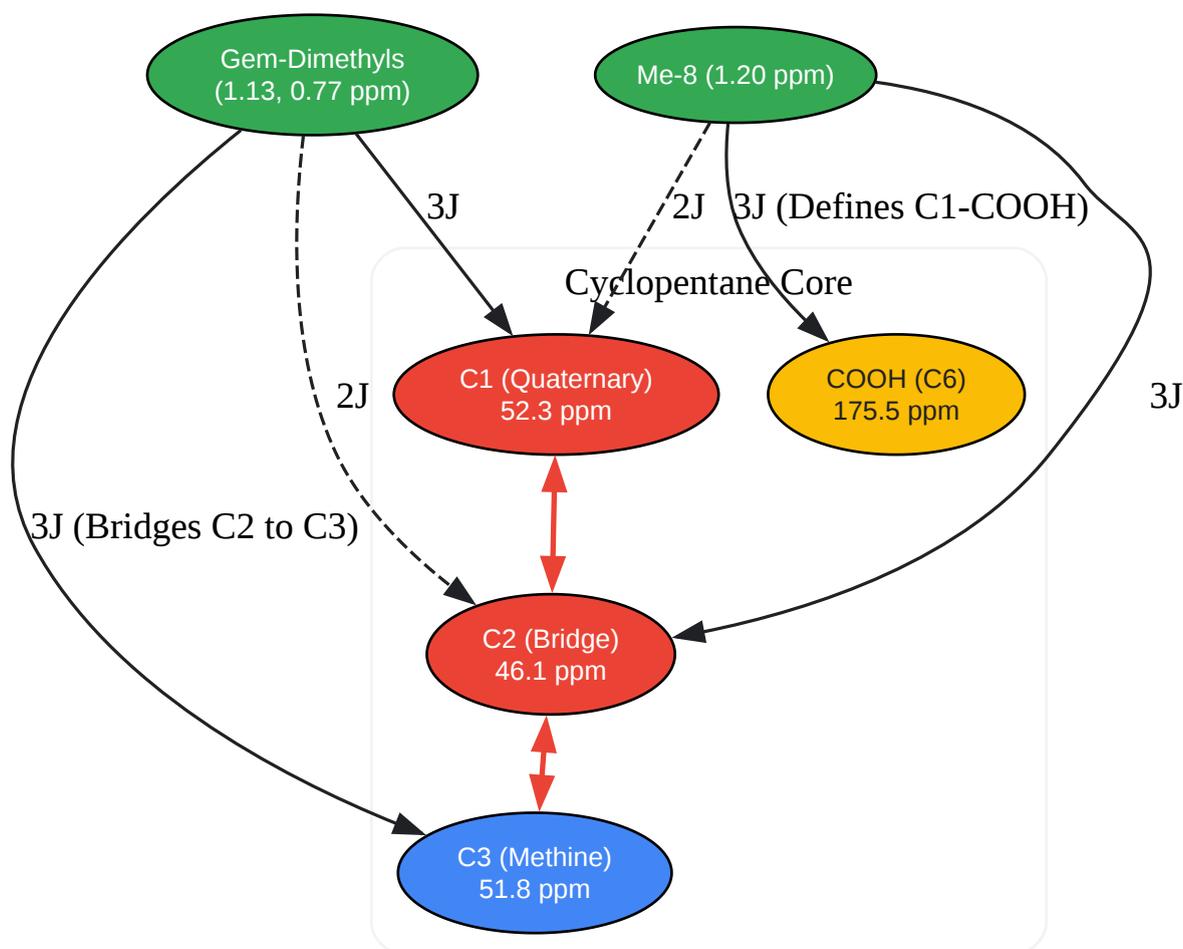
- Result: Matches the H-3 proton (2.74 ppm) to C-3 (51.8 ppm). Matches the methyl protons to their respective methyl carbons.
- Utility: Resolves the overlap in the methylene region (1.37–2.37 ppm) by spreading them into the carbon dimension.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides long-range correlations (2-3 bonds). This is the primary tool for assembling the quaternary centers.

Logic Chain for Quaternary Assembly:

- Anchoring C-1 (52.3 ppm): The methyl singlet at 1.20 ppm (Me-8) shows a strong 2-bond correlation to C-1 and a 3-bond correlation to a Carbonyl (175.5 ppm). This places Me-8 and one COOH group on C-1.
- Anchoring C-2 (46.1 ppm): The gem-dimethyl singlets (1.13 and 0.77 ppm) show strong correlations to C-2. Crucially, they also show 3-bond correlations to C-1 and C-3, effectively "bridging" the C1-C2-C3 sequence.
- Closing the Ring: The methylene protons (H-4/H-5) show correlations to C-1 and C-3, confirming the cyclopentane ring closure.



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Figure 2: HMBC Connectivity Map. Green nodes (Methyls) act as "beacons" to illuminate the connectivity of the red nodes (Quaternary Carbons).

Phase 3: Stereochemistry (NOESY)

Camphoric acid has two chiral centers (C1 and C3).[3] The natural isomer is (1R,3S), meaning the carboxylic acid groups are cis to each other relative to the ring plane.[3]

NOESY / ROESY Analysis[1]

- Objective: Determine if the C-1 Methyl and the C-3 Proton are on the same face (cis) or opposite faces (trans).
- Observation:

- Strong NOE: Between Me-8 (C-1 Methyl) and H-3 (C-3 Methine).
- Interpretation: For Me-8 and H-3 to show a strong NOE, they must be cis (on the same face).
- Conclusion: Since Me-8 is cis to H-3, the carboxylic acid at C-1 must be trans to H-3. Consequently, the carboxylic acid at C-1 and the carboxylic acid at C-3 are cis to each other (since the COOH at C-3 is trans to H-3).[3]

This confirms the structure as cis-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

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